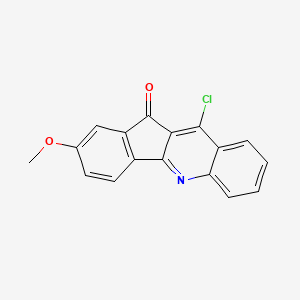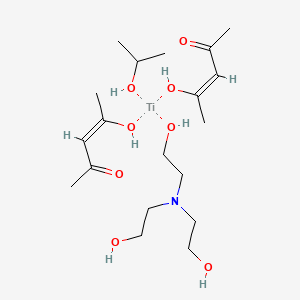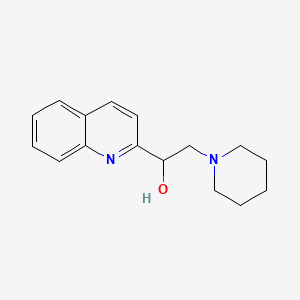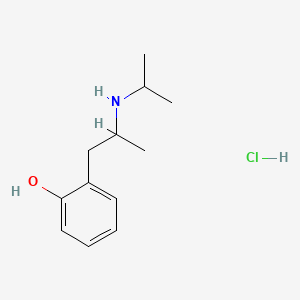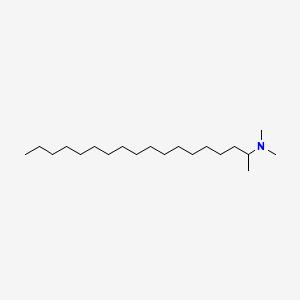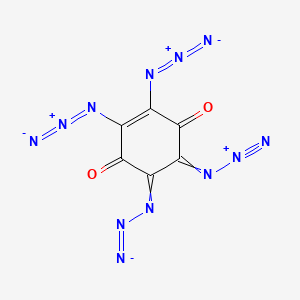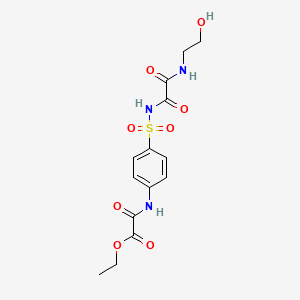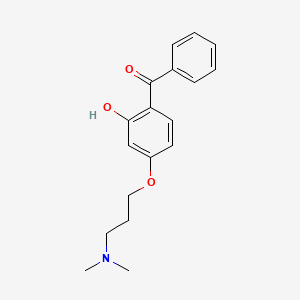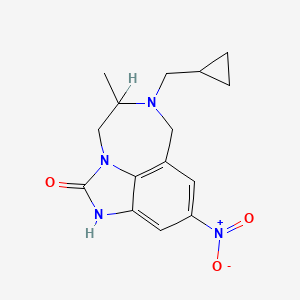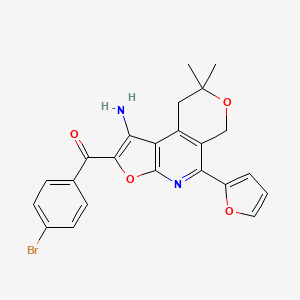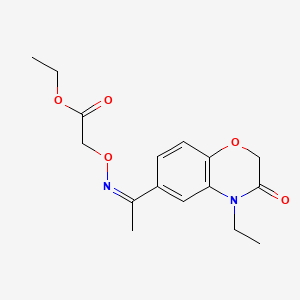
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester is a complex organic compound with the molecular formula C16H20N2O5. This compound is known for its unique structure, which includes a benzoxazine ring and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester typically involves the reaction of 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, temperature range 50-70°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditionssolvent medium, temperature range 20-40°C.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Ester derivatives
Scientific Research Applications
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **Acetic acid, (((1-(4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester
- **Acetic acid, (((1-(4-propyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester
Uniqueness
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
91119-63-0 |
|---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C16H20N2O5/c1-4-18-13-8-12(6-7-14(13)22-9-15(18)19)11(3)17-23-10-16(20)21-5-2/h6-8H,4-5,9-10H2,1-3H3/b17-11- |
InChI Key |
REKCXGSRVFVGIW-BOPFTXTBSA-N |
Isomeric SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)/C(=N\OCC(=O)OCC)/C |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=NOCC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


